molecular formula C19H30N2O4S2 B5578209 N-(2-hydroxycyclohexyl)-N-propyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(2-hydroxycyclohexyl)-N-propyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5578209
M. Wt: 414.6 g/mol
InChI Key: SENDCFQKZWPBNH-UHFFFAOYSA-N
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Description

This compound belongs to a class of substances with potential in various fields of chemistry and medicine. Its detailed investigation helps in understanding its synthesis, structure, and functional applications.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the use of N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, showcasing the complexity and versatility of synthesizing these compounds. High yields and enantioselectivities were achieved for a broad range of substrates (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to the compound , can be analyzed through various spectroscopy techniques. These compounds' structure determination often involves IR, PMR, and mass spectroscopy, which help in understanding their molecular framework and functional groups (Gein et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, reflecting their chemical properties. For instance, the introduction of different substituents can dramatically enhance their activity, as seen in the synthesis and evaluation of anti-acetylcholinesterase activity of piperidine derivatives (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the practical applications and handling of these compounds. Although specific details on the physical properties of "N-(2-hydroxycyclohexyl)-N-propyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide" are not directly available, related research on piperidine derivatives provides insights into methodologies for analyzing these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability, define the compound's utility in scientific and industrial applications. Studies on related compounds, such as the synthesis and biological evaluation of piperidine-4-carbohydrazide derivatives, offer insights into the chemical behavior and potential applications of these molecules (Khalid et al., 2014).

properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-propyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S2/c1-2-11-21(16-6-3-4-7-17(16)22)19(23)15-9-12-20(13-10-15)27(24,25)18-8-5-14-26-18/h5,8,14-17,22H,2-4,6-7,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENDCFQKZWPBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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